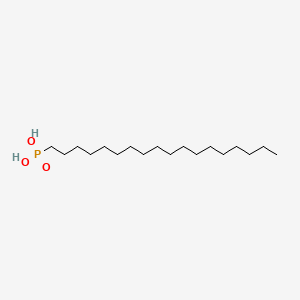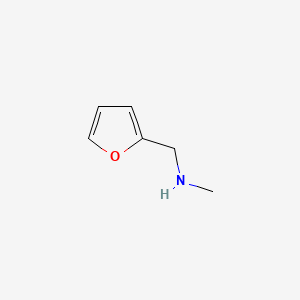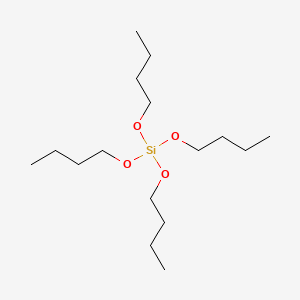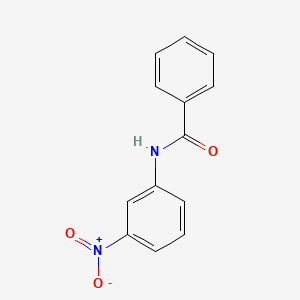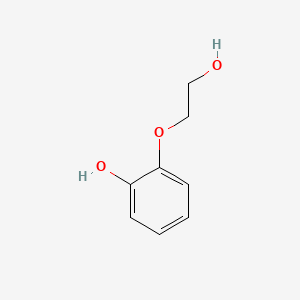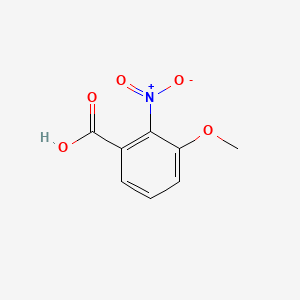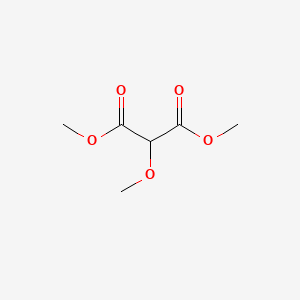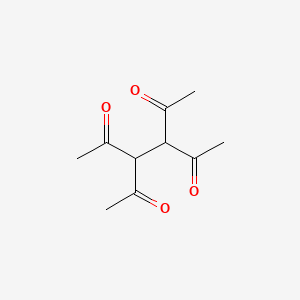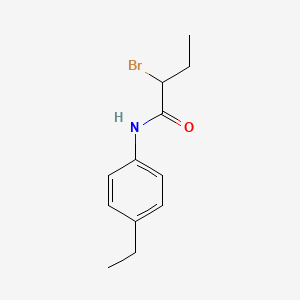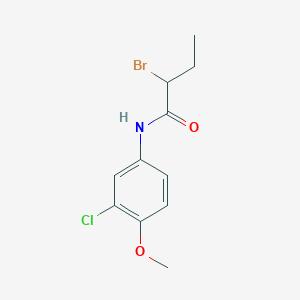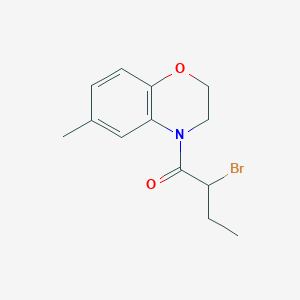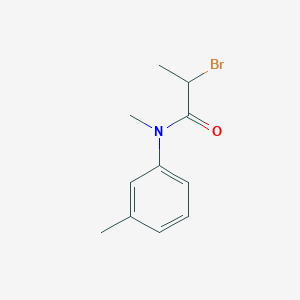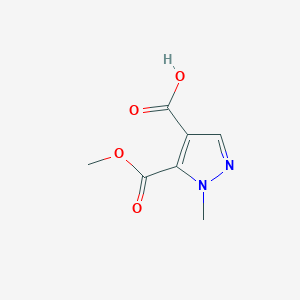
5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid: is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxycarbonyl group at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in various metabolic pathways due to its potential use in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
Similar compounds have been reported to be rapidly metabolized .
Result of Action
It’s worth noting that the compound could potentially be involved in the formation of new carbon–carbon bonds through suzuki–miyaura cross-coupling reactions .
Action Environment
It’s worth noting that environmental factors could potentially affect the compound’s involvement in suzuki–miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-keto esters. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents and desired reaction pathway.
-
Cyclization of Hydrazine Derivatives
Starting Materials: Hydrazine derivatives and β-keto esters.
Reaction Conditions: Acidic or basic conditions, typically involving heating to promote cyclization.
Example: The reaction of methyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to introduce the methoxycarbonyl group.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the methoxycarbonyl group can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the preparation of pyrazole-based ligands and catalysts.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
- Studied for its role in modulating biochemical pathways involved in various diseases.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the methoxycarbonyl group, which may affect its reactivity and biological activity.
5-(Methoxycarbonyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 1-position, which can influence its chemical properties and interactions.
1-Methyl-5-(methoxycarbonyl)-1H-pyrazole:
-
Uniqueness
- The presence of both methoxycarbonyl and carboxylic acid groups in this compound provides unique reactivity and versatility in chemical synthesis.
- Its structural features enable specific interactions with molecular targets, making it valuable in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-methoxycarbonyl-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)4(3-8-9)6(10)11/h3H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDXJWTUORNBEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172798-36-5 |
Source


|
| Record name | 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
